1-[(4-Bromophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine
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Overview
Description
1-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the aromatic rings.
Sulfonylation: Attachment of the bromobenzenesulfonyl group to the piperazine ring.
Coupling Reactions: Formation of the final compound through coupling of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
1-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can be compared with other similar compounds, such as:
1-{5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE: Similar structure but with a chlorine substituent instead of bromine.
1-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE: Similar structure but with a methyl substituent instead of bromine.
Uniqueness
The uniqueness of 1-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of bromobenzenesulfonyl and trifluoromethyl groups, in particular, contributes to its unique reactivity and biological activity.
Properties
Molecular Formula |
C27H26BrF3N6O6S |
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Molecular Weight |
699.5 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[4-nitro-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]phenyl]piperazine |
InChI |
InChI=1S/C27H26BrF3N6O6S/c28-20-2-5-22(6-3-20)44(42,43)35-15-13-32(14-16-35)21-4-8-24(36(38)39)25(18-21)34-11-9-33(10-12-34)23-7-1-19(27(29,30)31)17-26(23)37(40)41/h1-8,17-18H,9-16H2 |
InChI Key |
DIJGRMVXOWVTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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